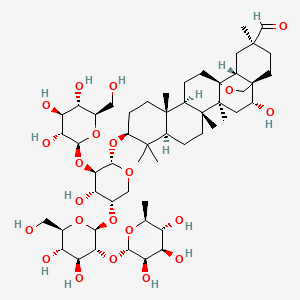
Ardisiacrispin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ardisiacrispin B is a natural product found in Ardisia crenata, Ardisia japonica, and other organisms with data available.
Aplicaciones Científicas De Investigación
Pro-apoptotic and Anticancer Activity
- Ardisiacrispin B exhibits significant anticancer activity, particularly against human hepatoma and leukemia cells. It induces apoptosis (programmed cell death) and disrupts microtubule assembly in cancer cells, contributing to its anticancer effects (Li et al., 2008), (Cui Jing-rong, 2007).
Bioactivity of Ardisiacrispin Analogues
- Research has identified about 60 analogues of ardisiacrispin with significant pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties. These findings highlight the potential of ardisiacrispin and its analogues for pharmaceutical research (Hu Ying-jie, 2012).
Cytotoxic Effects on Cancer Cells
- Studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including glioblastoma, leukemia, and hepatocarcinoma cells. The compound can induce cell death through both ferroptosis and apoptosis, making it a promising candidate for treating multidrug-resistant cancers (Mbaveng et al., 2018).
Analytical Studies and Extraction Methods
- Analytical methods such as ultrafast liquid chromatography have been developed to identify and quantitatively analyze this compound in Ardisia crenata, which aids in the quality control and further research of this compound (Ma et al., 2015), (Jin Feng-xie, 2006).
Cytotoxic Saponins and Their Potential as Anti-tumor Agents
- Other studies have focused on isolating and identifying cytotoxic saponins from various Ardisia species, including this compound, and evaluating their potential as natural anti-tumor agents (Yin et al., 2022).
Pharmacokinetic Studies
- Pharmacokinetic studies have been conducted to understand the behavior of this compound in biological systems, such as its absorption and distribution in rat plasma, which is crucial for developing effective therapeutic agents (Fang et al., 2017).
Propiedades
Fórmula molecular |
C53H86O22 |
|---|---|
Peso molecular |
1075.2 g/mol |
Nombre IUPAC |
(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
InChI |
InChI=1S/C53H86O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1 |
Clave InChI |
ZDIHSHLFPFGAGP-LLEYBADXSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C=O)C)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O |
Sinónimos |
3 beta -O-(alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-4)-(O-beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranosyl)-16 alpha-hydroxy-13 beta,28-epoxyolean-30-al ardisiacrispin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



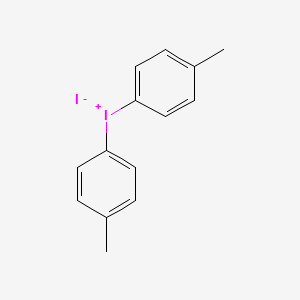
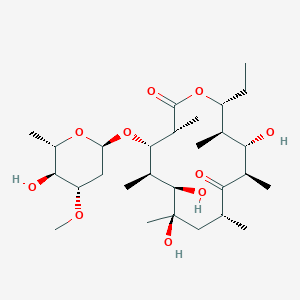
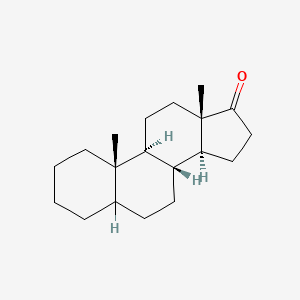
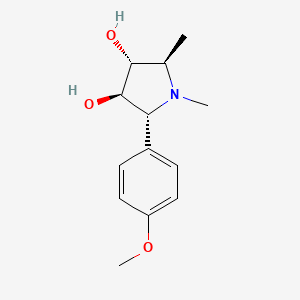
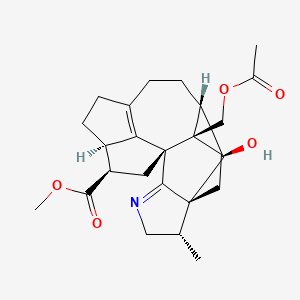

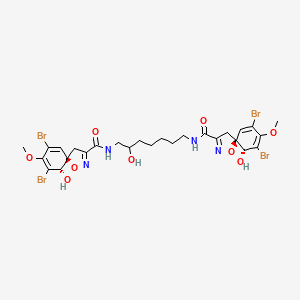

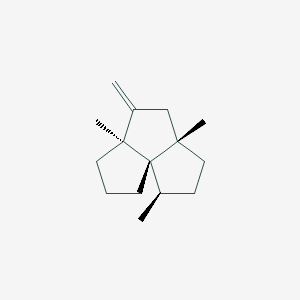
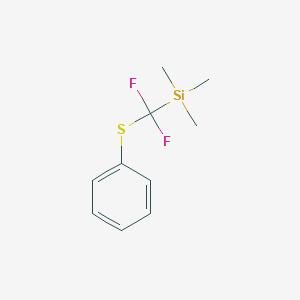
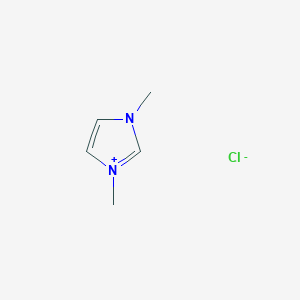
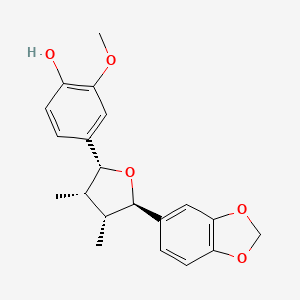
![(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)
